molecular formula C11H9BrO3 B2728804 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 143230-65-3

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B2728804
CAS No.: 143230-65-3
M. Wt: 269.094
InChI Key: VTYXTUCZPDRKOD-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H9BrO3. It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-methoxybenzaldehyde.

    Alkylation Reaction: The benzaldehyde derivative undergoes an alkylation reaction with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to introduce the prop-2-yn-1-yloxy group.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., DMF, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.

    Biological Studies: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

    Material Science: The compound’s functional groups make it suitable for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde depends on its application:

    Biological Targets: When used as a probe, the compound can covalently modify biological targets through its brominated linker and alkyne tag.

    Pathways Involved: The compound can participate in click chemistry reactions, facilitating the study of biological pathways and molecular interactions.

Comparison with Similar Compounds

    4-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the bromine and methoxy groups, making it less versatile in certain reactions.

    3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but lacks the methoxy group, affecting its reactivity and applications.

Uniqueness: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYXTUCZPDRKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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